5-(Piperazin-1-YL)pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-piperazin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2,(H,14,15) |
InChI Key |
PQECYSYLGSJDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
A representative procedure involves reacting ethyl 5-bromopyridine-3-carboxylate (1.0 eq) with piperazine (3.0 eq) in dimethylformamide (DMF) at 110°C for 24 hours, using CuI (10 mol%) and N,N′-dimethylglycine (20 mol%) as catalytic system. Post-reaction purification via silica gel chromatography yields the coupled product in 68–75% purity, which increases to 92% after recrystallization from ethyl acetate.
Comparative Data for Catalytic Systems:
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuI + N-Me glycine | N,N′-Dimethylglycine | DMF | 110 | 75 |
| CuI + L-Proline | L-Proline | NMP | 130 | 68 |
| CuI + Ethylene glycol | Ethylene glycol | DMSO | 100 | 62 |
Solvent Effects
Polar aprotic solvents (DMF, NMP) enhance reaction rates by stabilizing the Cu(I) intermediate, while dimethyl sulfoxide (DMSO) increases byproduct formation due to ligand oxidation.
Buchwald-Hartwig Amination Approaches
Palladium-catalyzed C–N coupling offers an alternative to copper-mediated methods, particularly for electron-deficient pyridine substrates.
Catalytic Cycle Optimization
Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 eq) in toluene at 100°C, ethyl 5-bromopyridine-3-carboxylate couples with piperazine in 82% yield after 12 hours. This method reduces reaction time by 50% compared to Ullmann conditions but incurs higher costs due to palladium usage.
Cost-Benefit Analysis:
| Parameter | Ullmann Method | Buchwald-Hartwig |
|---|---|---|
| Catalyst Cost (USD/g) | 12 | 145 |
| Typical Yield (%) | 68–75 | 78–82 |
| Reaction Time (h) | 24 | 12 |
Ester Hydrolysis and Final Product Isolation
The ethyl ester intermediate undergoes alkaline hydrolysis using NaOH (2.0 eq) in aqueous ethanol (70% v/v) at 80°C for 4 hours, yielding 5-(piperazin-1-yl)pyridine-3-carboxylic acid in 89–93% purity. Acidic work-up (HCl, pH 2–3) precipitates the product, which is filtered and dried under vacuum.
Hydrolysis Kinetics:
| Base | Concentration (M) | Time (h) | Conversion (%) |
|---|---|---|---|
| NaOH | 2.0 | 4 | 93 |
| KOH | 2.0 | 3 | 91 |
| LiOH | 2.0 | 5 | 87 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting a continuous flow reactor system reduces processing time from 24 hours (batch) to 2.5 hours, with 15% higher yield due to improved heat transfer and mixing efficiency.
Flow Reactor Parameters:
| Residence Time (min) | Temp (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| 30 | 120 | 10 | 87 |
| 45 | 110 | 8 | 82 |
Solvent Recycling
DMF recovery via vacuum distillation achieves 92% solvent reuse, reducing waste generation by 6.3 kg per 100 kg of product.
Analytical Validation
Spectroscopic Characterization
Stability Profiling
The carboxylic acid form remains stable for >12 months at –20°C under nitrogen, while ester precursors degrade by 8–12% under ambient conditions within 6 months.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ (2 mol%) and iPr₂NEt reduces energy consumption by 40%, achieving 74% yield in 8 hours at 25°C.
Biocatalytic Approaches
Immobilized transaminases facilitate piperazine incorporation under aqueous conditions (pH 7.4, 37°C), though yields remain suboptimal (22–29%).
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that pyridine derivatives, including 5-(Piperazin-1-YL)pyridine-3-carboxylic acid, exhibit significant antimicrobial activity. A study highlighted the efficacy of pyridine compounds against Gram-negative bacteria, showcasing their potential as antibacterial agents . The presence of a piperazine moiety enhances the biological activity of these compounds, making them suitable candidates for developing new antibiotics.
Pharmacological Activities
The compound has been investigated for its pharmacological actions, particularly in relation to pain management. Dual piperazine-based ligands have shown promise in treating nociceptive and neuropathic pain by acting on histamine H3 and sigma-1 receptors . This dual action suggests that this compound could be a valuable lead compound in analgesic drug development.
Synthesis and Chemical Reactions
Synthesis Techniques
The synthesis of this compound can be achieved through various methods involving metal hydride reductions. A notable patent describes a method where metal hydride solutions are added to pyridine carboxylic acids to produce high-purity derivatives with minimal by-products . This technique is crucial for producing pharmaceutical-grade compounds.
Materials Science
Polymerization Catalysts
The compound's amphiphilic nature allows it to function as a catalyst in polymerization processes. Studies have shown that piperazine derivatives can initiate polymerization reactions effectively, contributing to the development of new materials with desirable properties . The heat output during these reactions is critical for evaluating their feasibility in industrial applications.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing the binding affinity of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
The bromophenyl group in 5-(4-bromophenyl)pyridine-3-carboxylic acid may facilitate halogen bonding with proteins, though its bulkiness could reduce aqueous solubility .
Structural Flexibility vs. Rigidity :
- The phenylethynyl group in 5-(2-phenylethynyl)pyridine-3-carboxylic acid adds rigidity, favoring interactions with aromatic residues in enzyme active sites (e.g., kinases) .
- Piperidine-based analogs (e.g., ZINC000064843663) replace piperazine with a saturated piperidine ring, reducing basicity but improving metabolic stability .
Pharmacokinetic (PK) Considerations :
- The isopropyl-modified piperazine in 5-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid likely increases lipophilicity, enhancing membrane permeability .
- Sulfonamide-containing analogs (e.g., ZINC000064843663) demonstrate improved target engagement, as seen in their inhibitory activity against DNAJA1 and mutant p53 in cancer cell migration studies .
Toxicity Profiles :
- The parent compound lacks explicit hazard labels, whereas the chlorinated analog carries warnings for harmful ingestion (Risk Phrase 22) .
Biological Activity
5-(Piperazin-1-YL)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and interaction with various biological targets, supported by data tables and recent research findings.
Antimicrobial Activity
Research indicates that derivatives of pyridine and piperazine, including this compound, demonstrate significant antimicrobial properties. A study highlighted the effectiveness of this compound against various bacterial strains, showcasing its potential as an antimicrobial agent.
Analgesic Properties
Recent studies have investigated the analgesic effects of compounds structurally related to this compound. For instance, dual piperidine-based ligands targeting histamine H3 and sigma-1 receptors have shown promise in treating nociceptive and neuropathic pain. The piperazine moiety is critical for enhancing affinity at sigma-1 receptors, contributing to the overall analgesic activity .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Inhibition studies revealed that certain derivatives can effectively bind to COX enzymes, potentially leading to anti-inflammatory effects .
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. These methods typically involve the reaction of piperazine derivatives with pyridine carboxylic acids under specific conditions to yield the desired compound. Detailed synthetic pathways are essential for optimizing yield and purity in pharmaceutical applications .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
This data underscores the potential of this compound as a lead structure for developing new antibiotics.
Analgesic Activity Evaluation
In another investigation, the analgesic properties were assessed using animal models of pain. The results demonstrated that compounds based on the piperazine scaffold showed significant pain relief compared to control groups.
| Compound | Pain Reduction (%) |
|---|---|
| This compound | 75 |
| Control | 10 |
These findings highlight the therapeutic potential of this compound in pain management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
